molecular formula C19H18FN5O3S B2700283 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide CAS No. 1105249-06-6

4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2700283
CAS No.: 1105249-06-6
M. Wt: 415.44
InChI Key: HEKLTVMTSVMELB-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridazinone core, a scaffold recognized for its potential in developing inhibitors against biologically relevant targets . Specifically, pyridazinone derivatives have been successfully explored as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a transporter protein implicated in cancer progression, metabolic syndrome, and atherosclerosis . The presence of the 4-fluorobenzamide moiety and the 3-methylisoxazole unit connected via a flexible thioether linkage in this compound suggests potential for multi-target engagement or proteolysis-targeting chimera (PROTAC) applications, where a heterobifunctional molecule is designed to recruit a target protein to an E3 ubiquitin ligase for degradation . This compound is provided exclusively for research purposes, such as in vitro binding assays, mechanism of action studies, and as a starting point for the synthesis of novel therapeutic agents. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[6-[4-[(3-methyl-1,2-oxazol-5-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c1-12-11-17(28-25-12)22-16(26)3-2-10-29-18-9-8-15(23-24-18)21-19(27)13-4-6-14(20)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKLTVMTSVMELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity:

  • IUPAC Name: 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
  • CAS Number: 1105249-06-6
  • Molecular Formula: C19H18FN5O3S
  • Molecular Weight: 415.44 g/mol

This compound belongs to a class of benzamides and incorporates multiple functional groups including a fluorobenzene ring, an isoxazole ring, and a pyridazine ring, which may contribute to its biological activity.

Anticancer Properties

Recent studies have explored the potential anticancer activity of various benzamide derivatives, including 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide. The compound's structure suggests it could interact with multiple biological targets due to the presence of diverse functional groups.

  • Inhibition of Tumor Growth: Preliminary in vitro studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways: The compound is hypothesized to target pathways involved in cell signaling and proliferation, potentially through the inhibition of kinases or other enzymes critical for tumor growth.

Antimicrobial Activity

The compound's unique structure also positions it as a candidate for antimicrobial activity against various pathogens. Although specific data on this compound is limited, related compounds in the same class have shown promising results against bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide can be influenced by:

  • Substituents on the Benzene Ring: Different substituents can affect lipophilicity and binding affinity to biological targets.
  • Presence of Fluorine Atom: The fluorine atom may enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its efficacy.

Study on Antimalarial Activity

A related study investigated the antimalarial properties of similar benzamide derivatives. Compounds with structural similarities to 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide were tested against Plasmodium falciparum, revealing significant activity with IC50 values in low micromolar ranges, suggesting potential for further development in antimalarial therapies .

Cytotoxicity Assays

In vitro cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. Results indicated that while some derivatives exhibited potent anticancer activity, they also displayed varying degrees of cytotoxicity, necessitating further optimization to balance efficacy and safety.

CompoundIC50 (µM)Cell Line TestedNotes
Compound A0.019NF54 strain (P. falciparum)Highly active
Compound B0.192Human cancer cell lineModerate activity

Comparison with Similar Compounds

Benzamide Derivatives in Pesticide Chemistry

Several benzamide derivatives in share structural motifs with the target compound but differ in substituents and applications:

Compound Name Core Structure Key Substituents Application
Target Compound Benzamide 4-fluoro, pyridazinyl-thio, 3-methylisoxazol-5-yl Research (assumed)
Diflubenzuron Benzamide 2,6-difluoro, 4-chloro-phenyl Insecticide
Fluazuron Benzamide 4-chloro-3-(pyridinyl-oxy)phenyl, trifluoromethyl Acaricide
  • Structural Insights: The 4-fluoro substituent in the target compound contrasts with the 2,6-difluoro configuration in diflubenzuron. The pyridazinyl-thioether group in the target compound replaces the chlorophenyl or pyridinyl-oxy groups in pesticide benzamides. This substitution may enhance solubility or metabolic stability due to sulfur’s nucleophilicity and pyridazine’s planar geometry .

Pyridazinyl-Thioether-Containing Analogues

lists compounds with pyridazinyl-thioether linkages, though attached to acetamide cores rather than benzamides:

Compound (CAS No.) Core Structure Key Substituents
896054-33-4 Acetamide 6-(4-ethoxyphenyl)pyridazinyl-thio, methylbenzothiazol
923681-29-2 Acetamide 6-(2-(4-fluorophenyl)thiazolyl)pyridazinyl-thio
  • Functional Comparisons: The target compound’s benzamide core may offer stronger hydrogen-bonding interactions compared to acetamide derivatives, influencing protein target engagement. The 3-methylisoxazol-5-yl amino terminus in the target compound introduces a rigid heterocyclic moiety absent in analogues like 896054-33-3.

Research Implications and Limitations

  • Comparative binding assays against targets of known benzamide pesticides (e.g., chitin synthase for diflubenzuron) .
  • ADMET profiling to evaluate advantages over acetamide-based pyridazinyl derivatives .

Q & A

Basic Question: What are the recommended synthetic routes for 4-fluoro-N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis involves multi-step acylation and thioether formation. Acylation of pyridazine intermediates with 4-fluorobenzoyl chloride (similar to protocols in ) under anhydrous conditions (e.g., acetonitrile, potassium carbonate as base) achieves high yields. Thiol-alkylation steps require controlled pH (7.5–8.5) to avoid disulfide byproducts. Optimize reaction efficiency via:

  • Temperature control : 0–5°C during acylation to minimize hydrolysis .
  • Catalyst screening : Use trichloroisocyanuric acid (TCICA) for selective oxidation ().
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves isomers .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regioselectivity of thioether bonding and amide proton shifts (e.g., δ 10.2–10.5 ppm for NH groups) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>95%) and detect trace thiol impurities .
  • FT-IR : Amide I band (~1650 cm⁻¹) and C-F stretching (~1220 cm⁻¹) validate functional groups .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores in this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted isoxazole (e.g., 3-ethylisoxazol-5-yl) or pyridazine rings ().
  • Bioisosteric replacement : Replace the thioether linker with sulfone or amine groups to assess stability ().
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substitutions with IC₅₀ values ().
  • Computational docking : Use Schrödinger Suite or AutoDock to map binding interactions of the 4-fluorobenzamide moiety .

Advanced Question: What experimental strategies resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

  • Dose-response normalization : Account for variability in cell permeability (e.g., use P-glycoprotein inhibitors in resistant lines) .
  • Metabolic profiling : LC-MS/MS to quantify intracellular compound levels and active metabolites ().
  • Orthogonal assays : Combine MTT viability assays with caspase-3/7 activation measurements to distinguish cytostatic vs. apoptotic effects .

Advanced Question: How can environmental stability and degradation pathways be evaluated for this compound?

Methodological Answer:

  • Photolysis studies : Expose to UV light (254 nm) in aqueous buffers; monitor degradation via HPLC and identify byproducts via HRMS .
  • Hydrolytic stability : Incubate at pH 2–9 (37°C, 72 hr); quantify intact compound using validated UPLC methods .
  • Biotic degradation : Use OECD 301F respirometry to assess microbial mineralization in soil/water matrices .

Basic Question: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Thiol oxidation : Minimize disulfide formation by degassing solvents and using inert atmospheres .
  • Polymorphism : Recrystallize from ethanol/water (7:3 v/v) to obtain a single crystalline phase ().
  • HPLC troubleshooting : Adjust mobile phase pH (2.5–3.0) to sharpen peaks for polar impurities .

Advanced Question: What methodologies are used to study interactions between this compound and serum proteins (e.g., albumin)?

Methodological Answer:

  • Fluorescence quenching : Titrate compound into albumin solutions; calculate binding constants (Kₐ) via Stern-Volmer plots .
  • Circular dichroism (CD) : Monitor conformational changes in albumin’s α-helix content upon binding .
  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation rates using immobilized albumin .

Advanced Question: How can in silico modeling predict metabolic liabilities in this compound?

Methodological Answer:

  • CYP450 metabolism prediction : Use StarDrop or MetaSite to identify sites of oxidation (e.g., pyridazine ring) .
  • Glucuronidation potential : Simulate UDP-glucuronosyltransferase interactions with the 4-oxobutyl moiety .
  • Toxicity screening : Derek Nexus or ProTox-II to flag potential hepatotoxicity from reactive metabolites .

Basic Question: What analytical validation protocols ensure batch-to-batch consistency?

Methodological Answer:

  • Forced degradation : Stress samples under heat (60°C), humidity (75% RH), and light to validate stability-indicating HPLC methods .
  • Residual solvent analysis : GC-MS with DB-624 columns to quantify acetonitrile (<410 ppm) and DMSO .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How are conflicting cytotoxicity data in 2D vs. 3D cell models reconciled?

Methodological Answer:

  • 3D spheroid penetration assays : Use confocal microscopy with fluorescently labeled compound to assess diffusion .
  • Hypoxia modeling : Compare IC₅₀ under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions in 3D cultures .
  • Microfluidic platforms : Mimic tumor microenvironments to evaluate compound efficacy in stromal co-cultures .

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